1-Methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
1-Methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound with a pyridine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves multicomponent reactions. One common method is the Knoevenagel condensation of indole-3-carboxaldehyde with malononitrile or ethyl cyanoacetate, followed by dehydration and cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the reaction conditions to achieve high yields and purity, often using catalysts and controlled environments to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted pyridines and other heterocyclic compounds.
Scientific Research Applications
1-Methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its biological activity, often participating in redox reactions that affect cellular processes. The compound’s ability to form hydrogen bonds and interact with enzymes and receptors is key to its effects .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile
- Methyl 5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylate
Uniqueness
1-Methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its nitro group and carbonitrile functionality make it a versatile compound for various applications .
Properties
Molecular Formula |
C7H5N3O3 |
---|---|
Molecular Weight |
179.13 g/mol |
IUPAC Name |
1-methyl-5-nitro-2-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C7H5N3O3/c1-9-4-6(10(12)13)2-5(3-8)7(9)11/h2,4H,1H3 |
InChI Key |
LAFZLJTZDARAIR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=C(C1=O)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
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